Cefempidone
Overview
Description
Cefempidone is a type of cephalosporin, a class of β-lactam antibiotics originally derived from the fungus Acremonium . Cephalosporins are used for the prophylaxis and treatment of infections caused by bacteria susceptible to this particular form of antibiotic .
Molecular Structure Analysis
Cefempidone has a complex molecular structure. It contains a total of 62 bonds, including 41 non-H bonds, 17 multiple bonds, 8 rotatable bonds, 6 double bonds, and 11 aromatic bonds . Its chemical formula is C22H21N7O6S2 .Scientific Research Applications
Neurotoxicity Studies : Cefempidone has been studied for its neurotoxic effects, particularly in the context of critical care and intensive care units. Research has investigated cases where patients developed neurological symptoms like encephalopathy, myoclonus, seizures, and coma due to cefempide use, emphasizing the need for cautious dosing and monitoring in patients with renal dysfunction (Fugate et al., 2013), (Lamoth et al., 2010).
Pharmacokinetic Research : Studies have focused on the pharmacokinetics of cefempidone, particularly in patients with impaired renal function. This research aims to optimize dosing strategies to enhance efficacy while minimizing the risk of adverse effects, especially in critical care settings (Al-Shaer et al., 2020), (Zhao et al., 2020).
- against multidrug-resistant Enterobacterales and Pseudomonas aeruginosa. These studies are crucial in the ongoing battle against antibiotic resistance and for developing new treatment strategies (Isler et al., 2020).
- Effectiveness in Specific Infections : Research on cefempidone has also focused on its effectiveness in treating specific types of infections, such as Gram-negative bacterial pneumonia. The studies aim to understand the relationship between drug exposure and clinical outcomes, which can inform better treatment strategies for these infections (Aitken et al., 2015).
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for Cefempidone is not available in the search results, it’s important to note that all chemicals, including antibiotics like Cefempidone, can potentially pose risks. These can include physical hazards (e.g., flammability), health hazards (e.g., toxicity), and environmental hazards .
properties
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-5-yl)-2-(2-oxopyrrolidin-3-yl)oxyiminoacetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O6S2/c23-22-25-8-13(37-22)14(27-35-12-4-5-24-17(12)30)18(31)26-15-19(32)29-16(21(33)34)11(10-36-20(15)29)9-28-6-2-1-3-7-28/h1-3,6-8,12,15,20H,4-5,9-10H2,(H4-,23,24,25,26,27,30,31,33,34)/t12?,15-,20-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCFRCCRYQDMNM-PXIRVSTKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1ON=C(C2=CN=C(S2)N)C(=O)NC3C4N(C3=O)C(=C(CS4)C[N+]5=CC=CC=C5)C(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)C1O/N=C(/C2=CN=C(S2)N)\C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)C[N+]5=CC=CC=C5)C(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cefempidone | |
CAS RN |
103238-57-9 | |
Record name | CEFEMPIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YUZ4494BQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.